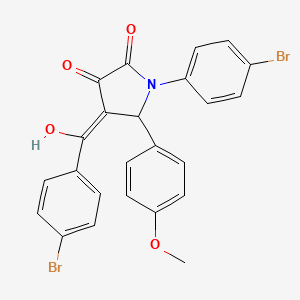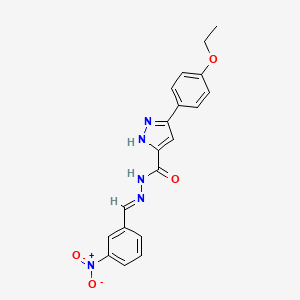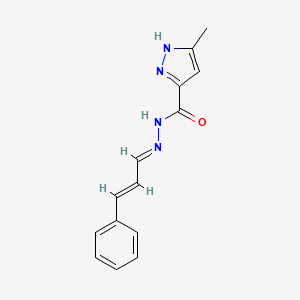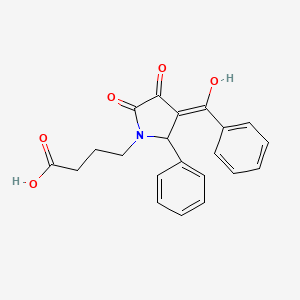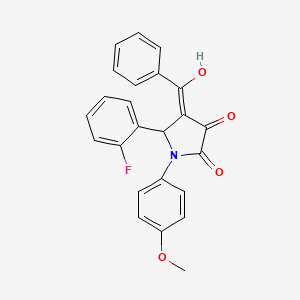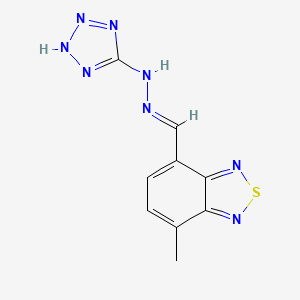
7-methyl-2,1,3-benzothiadiazole-4-carbaldehyde 1H-tetrazol-5-ylhydrazone
Vue d'ensemble
Description
7-methyl-2,1,3-benzothiadiazole-4-carbaldehyde 1H-tetrazol-5-ylhydrazone is a chemical compound used in scientific research. It is a tetrazole-based compound that has shown potential in various fields of research.
Mécanisme D'action
The mechanism of action of 7-methyl-2,1,3-benzothiadiazole-4-carbaldehyde 1H-tetrazol-5-ylhydrazone is not fully understood. However, studies have shown that the compound inhibits the growth of cancer cells by inducing apoptosis. It has also been shown to inhibit the replication of viruses by interfering with viral RNA synthesis.
Biochemical and Physiological Effects:
Studies have shown that this compound has low toxicity and does not cause significant damage to healthy cells. However, it has been shown to induce oxidative stress in cancer cells, leading to apoptosis. The compound has also been shown to inhibit the expression of pro-inflammatory cytokines, which may have potential therapeutic applications in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 7-methyl-2,1,3-benzothiadiazole-4-carbaldehyde 1H-tetrazol-5-ylhydrazone in lab experiments is its low toxicity. This makes it a safer alternative to other compounds that may cause significant damage to healthy cells. However, one limitation of using this compound is its limited solubility in water, which may make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the use of 7-methyl-2,1,3-benzothiadiazole-4-carbaldehyde 1H-tetrazol-5-ylhydrazone in scientific research. One potential direction is the development of new sensors for the detection of heavy metal ions. Another potential direction is the investigation of the compound's potential use in the treatment of neurodegenerative diseases. Additionally, further studies may be conducted to better understand the mechanism of action of the compound and its potential applications in the treatment of cancer and viral infections.
In conclusion, this compound is a tetrazole-based compound that has shown potential in various fields of scientific research. Its low toxicity and potential therapeutic applications make it a promising compound for further investigation. However, more research is needed to fully understand its mechanism of action and potential applications.
Applications De Recherche Scientifique
7-methyl-2,1,3-benzothiadiazole-4-carbaldehyde 1H-tetrazol-5-ylhydrazone has shown potential in various fields of scientific research. It has been studied for its antimicrobial, antitumor, and antiviral properties. The compound has also been used in the development of sensors for the detection of heavy metal ions. Additionally, it has been studied for its potential use in the treatment of neurodegenerative diseases.
Propriétés
IUPAC Name |
N-[(E)-(7-methyl-2,1,3-benzothiadiazol-4-yl)methylideneamino]-2H-tetrazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N8S/c1-5-2-3-6(8-7(5)14-18-15-8)4-10-11-9-12-16-17-13-9/h2-4H,1H3,(H2,11,12,13,16,17)/b10-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSAMRFKJSBNKEK-ONNFQVAWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C2=NSN=C12)C=NNC3=NNN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C2=NSN=C12)/C=N/NC3=NNN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-cyclopropyl-N'-[1-(2-naphthyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B3887557.png)
![4-benzyl-N-[1-(3-nitrophenyl)ethylidene]-1-piperazinamine](/img/structure/B3887560.png)
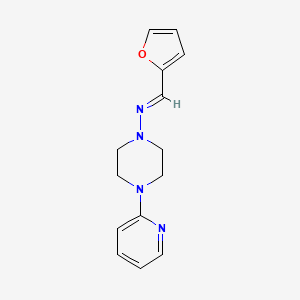
![4-(4-chlorophenyl)-N-[4-(diethylamino)benzylidene]-1-piperazinamine](/img/structure/B3887567.png)
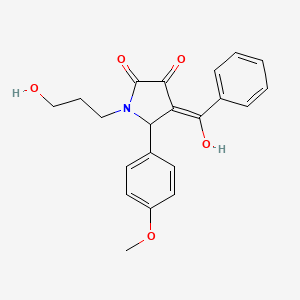
![3,5-dimethyl-N-[4-(methylthio)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B3887597.png)
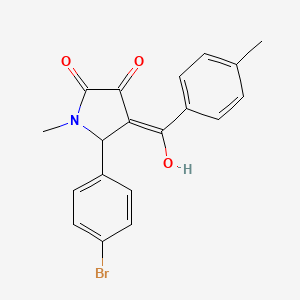
![5-{[(5-chloro-2-methoxyphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3887617.png)
